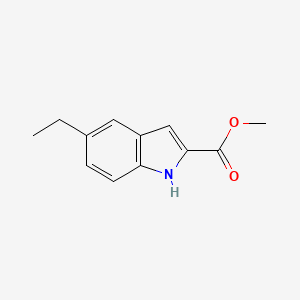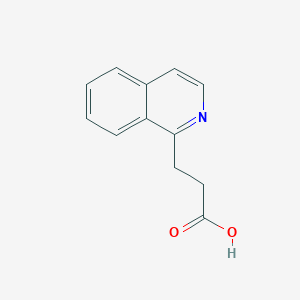
6-Chloro-3,3-difluoroindolin-2-one
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
6-Chloro-3,3-difluoroindolin-2-one is a chemical compound with the molecular formula C8H4ClF2NO. It belongs to the class of indolin-2-ones, which are known for their diverse biological activities and applications in medicinal chemistry .
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of 6-Chloro-3,3-difluoroindolin-2-one typically involves the halogenation of indolin-2-one derivatives. One common method includes the reaction of appropriately substituted isatin derivatives with diethylaminosulfur trifluoride (DAST) to introduce the fluorine atoms . The reaction conditions often involve the use of a borane tetrahydrofuran complex for the reduction of oxindole derivatives .
Industrial Production Methods
Industrial production methods for this compound are not extensively documented in the literature. the general approach would involve scaling up the laboratory synthesis methods, optimizing reaction conditions for higher yields, and ensuring the purity of the final product through various purification techniques.
Analyse Chemischer Reaktionen
Types of Reactions
6-Chloro-3,3-difluoroindolin-2-one undergoes several types of chemical reactions, including:
Substitution: Electrophilic substitution reactions are common due to the presence of the indole nucleus.
Common Reagents and Conditions
Reduction: Borane tetrahydrofuran complex is commonly used for the reduction of oxindole derivatives.
Substitution: Methanesulfonic acid (MsOH) under reflux in methanol is used for the Fischer indole synthesis.
Major Products Formed
Wissenschaftliche Forschungsanwendungen
6-Chloro-3,3-difluoroindolin-2-one has several applications in scientific research, including:
Medicinal Chemistry: It is used in the synthesis of various biologically active compounds, including antiviral, anticancer, and anti-inflammatory agents.
Biological Studies: Indole derivatives, including this compound, are studied for their role in cell biology and their potential therapeutic applications.
Industrial Applications: The compound is used in the development of new materials and as a building block in organic synthesis.
Wirkmechanismus
The mechanism of action of 6-Chloro-3,3-difluoroindolin-2-one involves its interaction with various molecular targets and pathways. The indole nucleus allows for electrophilic substitution, which can lead to the formation of biologically active compounds. The presence of fluorine atoms enhances the compound’s stability and bioavailability .
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
5-Chloro-3,3-difluoroindolin-2-one: Similar in structure but with a different position of the chlorine atom.
3,3-Difluoroindolin-2-one: Lacks the chlorine atom, which may affect its biological activity and chemical properties.
Uniqueness
6-Chloro-3,3-difluoroindolin-2-one is unique due to the specific positioning of the chlorine and fluorine atoms, which can influence its reactivity and interaction with biological targets. This makes it a valuable compound in medicinal chemistry and other scientific research fields .
Eigenschaften
CAS-Nummer |
1319743-47-9 |
|---|---|
Molekularformel |
C8H4ClF2NO |
Molekulargewicht |
203.57 g/mol |
IUPAC-Name |
6-chloro-3,3-difluoro-1H-indol-2-one |
InChI |
InChI=1S/C8H4ClF2NO/c9-4-1-2-5-6(3-4)12-7(13)8(5,10)11/h1-3H,(H,12,13) |
InChI-Schlüssel |
YKMPOQLLXKHRPJ-UHFFFAOYSA-N |
Kanonische SMILES |
C1=CC2=C(C=C1Cl)NC(=O)C2(F)F |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


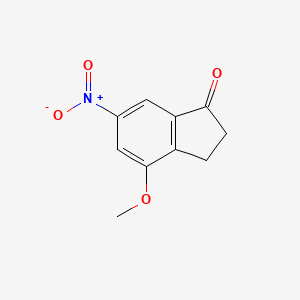
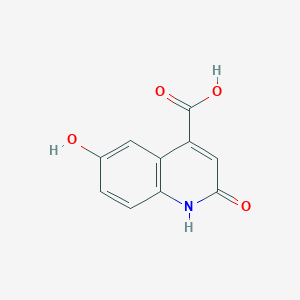
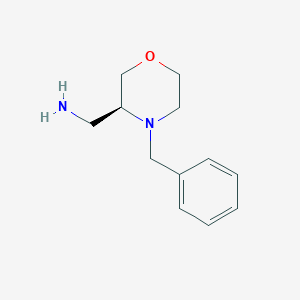
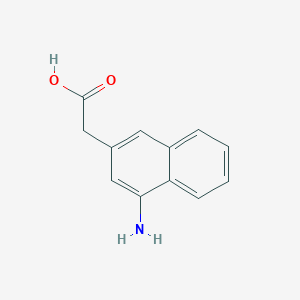
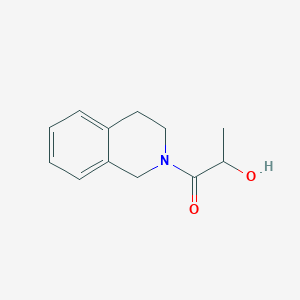
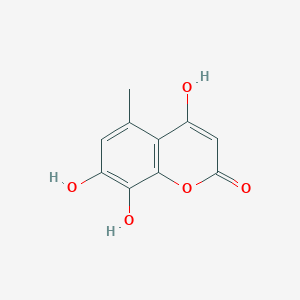
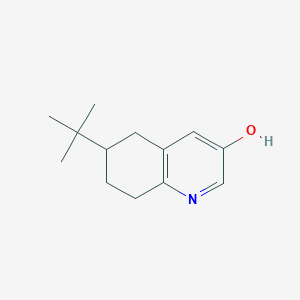
![6-Fluorospiro[indoline-3,3'-pyrrolidin]-2-one](/img/structure/B15069349.png)
![4-Ethyl-1-thia-4,8-diazaspiro[4.5]decan-3-one](/img/structure/B15069352.png)
![Ethyl 6-methylimidazo[1,5-A]pyridine-3-carboxylate](/img/structure/B15069364.png)
